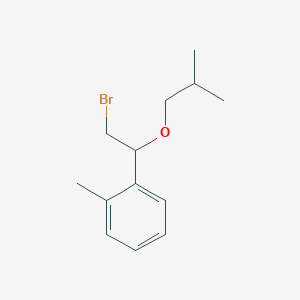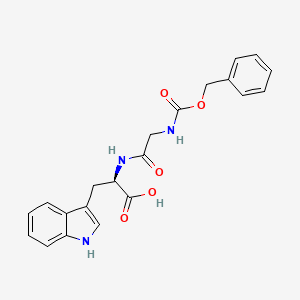
Cbz-Gly-D-Trp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Gly-D-Trp, also known as benzyloxycarbonyl-glycine-D-tryptophan, is a synthetic dipeptide. It is composed of glycine and D-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine. This compound is commonly used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-D-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid (glycine) to a resin. The Cbz protecting group is then introduced to protect the amino group of glycine. The next step involves the coupling of D-tryptophan to the protected glycine. This is achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields. The use of protecting groups like Cbz is crucial in preventing unwanted side reactions and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Gly-D-Trp undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tryptophan residue can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Coupling Reagents: DCC, PyBOP
Bases: DIPEA, triethylamine (TEA)
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions
Applications De Recherche Scientifique
Cbz-Gly-D-Trp has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Cbz-Gly-D-Trp involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide during synthesis, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The glycine and D-tryptophan residues contribute to the peptide’s overall structure and function, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Gly-L-Trp: Similar structure but with L-tryptophan instead of D-tryptophan.
Cbz-Gly-Leu-Trp: Contains leucine in addition to glycine and tryptophan
Uniqueness
Cbz-Gly-D-Trp is unique due to the presence of D-tryptophan, which imparts distinct stereochemical properties compared to its L-counterpart. This can influence the peptide’s biological activity and interactions with molecular targets .
Propriétés
Numéro CAS |
202595-75-3 |
|---|---|
Formule moléculaire |
C21H21N3O5 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1 |
Clé InChI |
VFJWAPSFRKFYME-GOSISDBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
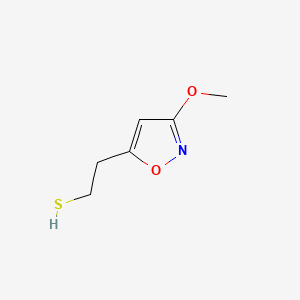
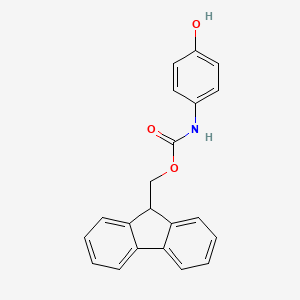
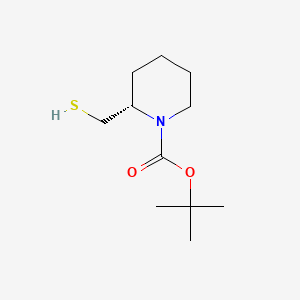

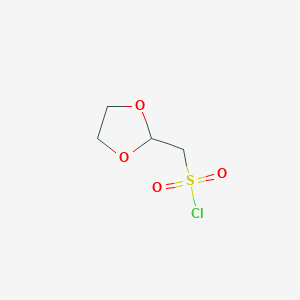
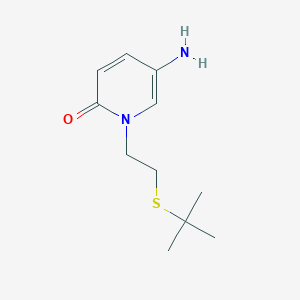

![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)



